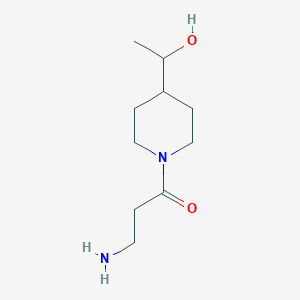
4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine
説明
“4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine” is a chemical compound. It contains a fluoropyridinyl group, which is a common motif in pharmaceuticals and agrochemicals . Fluoropyridines are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
While specific synthesis methods for “4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine” were not found, a study on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 was found . This method could potentially be applied to the synthesis of similar compounds.
科学的研究の応用
Electrochemical Fluorination in Organic Synthesis
Electrochemical fluorination is a method used to introduce fluorine atoms into organic molecules, which is crucial for creating compounds with potential pharmaceutical and agricultural applications. The research by Takashi et al. (1998) explores the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives, leading to the formation of nitrogen-containing fluorocarboxylic acids. This process highlights the synthetic versatility and challenges of incorporating fluorine into complex organic structures, which is relevant for the development of new fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).
Fluorescence Behavior of Pyridine Derivatives
Fluorophores are molecules that can re-emit light upon light excitation, and they are used extensively in bioimaging and diagnostics. The study by Baeyens et al. (1979) on the fluorescence characteristics of aminopyridine and diaminopyridine derivatives, including those related to fluoropyridines, provides foundational knowledge on how structural variations influence their fluorescence properties. Understanding these properties is crucial for designing new fluorophores with tailored emission characteristics for specific applications in biological imaging and molecular diagnostics (Baeyens & Moerloose, 1979).
Deprotonation and Coupling Reactions
Deprotonation of fluoro aromatics followed by coupling reactions is a powerful tool in synthetic chemistry for constructing complex molecules, including pharmaceuticals and materials. The work by Awad et al. (2004) demonstrates the use of lithium magnesates for deprotonating fluoro aromatics, including 2-fluoropyridine derivatives. This methodology facilitates the formation of new bonds and the synthesis of compounds with potential applications in medicinal chemistry and materials science (Awad et al., 2004).
Synthesis of Fluorinated Heterocycles
The creation of fluorinated heterocycles is crucial for the development of new drugs and materials. Wu et al. (2017) report on the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method provides a versatile approach to synthesizing fluorinated compounds, which are important in pharmaceutical and agrochemical industries due to their improved metabolic stability and bioavailability (Wu et al., 2017).
特性
IUPAC Name |
4-(2-fluoropyridin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-8-6-14(7-9(2)15-8)10-3-4-13-11(12)5-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZYBDZTNOFPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)


![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)